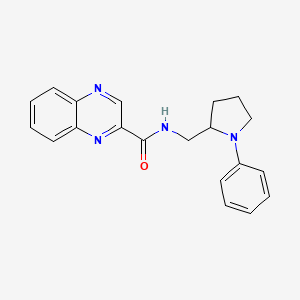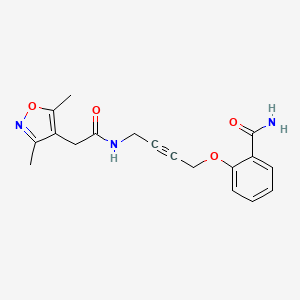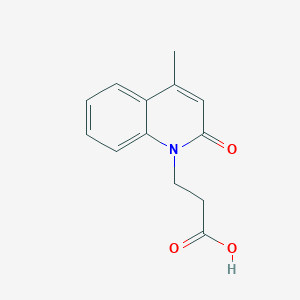
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid, also known as (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, is a heterocyclic organic compound . It has a molecular weight of 217.22 and a molecular formula of C12H11NO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinyl group attached to an acetic acid group. The quinolinyl group contains a 4-methyl-2-oxo substituent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.22 and a molecular formula of C12H11NO3 . Other physical and chemical properties, such as melting point and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Methods and Quality Control
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid and its derivatives show promise as active pharmaceutical ingredients (APIs). Analytical methods, including 13C NMR-spectroscopy, LC-MS/MS, UV-, and IR-spectroscopy, have been employed for quality control of these compounds. The molecular structure's similarity to fluoroquinolone antibiotics suggests potential in creating antimicrobial drugs. Specific related substances and by-products of synthesis have been identified, ensuring the quality and safety of these compounds (Zubkov et al., 2016).
Synthesis and Molecular Diversity
The molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones has been extended by synthesizing new amides. Direct aminolysis of esters and activation of acids by standard activators like SOCl2 have been explored, indicating a pathway to create a variety of structurally diverse compounds. The presence of electron-withdrawing groups in the structure seems to facilitate this synthesis process, showcasing the compound's versatility in chemical reactions (Ruschak et al., 2016).
Synthesis and Evaluation of Antitumor Agents
Certain derivatives of 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid have been synthesized and evaluated for their antitumor properties. Structures such as 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid have shown significant antitumor activity. The research has focused on understanding the mechanism of action of these agents, and the importance of intact quinoxaline and quinoline rings in the activity against tumors has been highlighted. This indicates a potential avenue for developing novel antitumor agents using this compound as a base structure (Hazeldine et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methyl-2-oxoquinolin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-8-12(15)14(7-6-13(16)17)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTAVQKWQVMARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


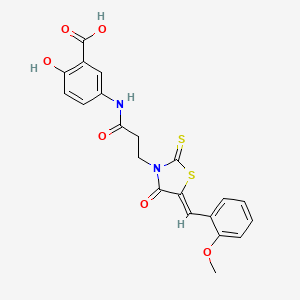
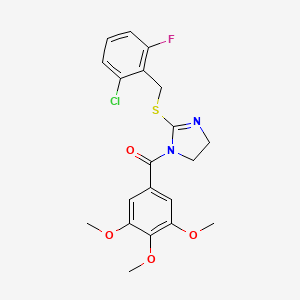
![2-chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2387448.png)
![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)
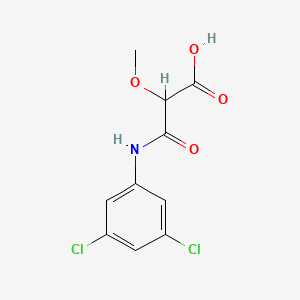
![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2387455.png)
![3-(3,4-Dimethoxyphenyl)-2-(3-methylbutylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)
![4-[(Cyclopropylmethyl)sulfonyl]phenylacetic Acid](/img/structure/B2387458.png)

